[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group at the 6-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
- This receptor plays a crucial role in immune regulation and inflammation. Inhibiting RORγt can modulate immune responses . PHD-1 is involved in oxygen sensing and cellular adaptation. Inhibition of PHD-1 may impact hypoxia-related pathways . These kinases are essential for cytokine signaling and immune responses. Inhibition of JAKs can affect inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in good-to-excellent yields .
Another method involves a mechanochemical approach, where azinium-N-imines react with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical approach suggests potential for industrial application, especially considering their eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions.
Cycloaddition: The compound can be synthesized via [3+2] cycloaddition reactions.
Condensation: The formation of the triazole ring involves condensation reactions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophiles such as amines or hydrazines.
Cycloaddition: Copper acetate is used as a catalyst in the mechanochemical synthesis.
Condensation: The condensation reactions typically occur under microwave irradiation in dry toluene.
Major Products Formed
The major product formed from these reactions is this compound itself. Additionally, various functionalized derivatives can be synthesized depending on the specific reagents and conditions used .
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile has numerous scientific research applications, including:
Medicinal Chemistry: It acts as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound is used in studies related to its biological activities, including its role as a potential therapeutic agent.
Pharmaceutical Development: Its diverse biological activities make it a candidate for drug development and pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-D]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Features a triazole ring fused to a pyrimidine ring.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile is unique due to its specific fusion of a triazole ring to a pyridine ring with a nitrile group at the 6-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDKIFOOGMKSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731273 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-23-6 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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